PrP 106-126 -

PrP 106-126

Catalog Number: EVT-242916
CAS Number:
Molecular Formula: C₈₀H₁₃₈N₂₆O₂₄S₂
Molecular Weight: 1912.30
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PrP (106-126) is a peptide corresponding to the prion protein (PrP) amyloidogenic region, and its biochemical properties resemble the infectious form of prion protein.
Synthesis Analysis

Methods and Technical Details

Prion Protein 106-126 is typically synthesized using solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. The synthesis involves coupling protected amino acids sequentially, followed by deprotection steps to yield the final peptide product .

The purity and yield of synthesized Prion Protein 106-126 can be assessed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These analytical methods ensure that the synthesized peptide meets the required specifications for subsequent biological studies .

Chemical Reactions Analysis

Reactions and Technical Details

Prion Protein 106-126 undergoes various chemical reactions that lead to its aggregation into amyloid fibrils. These reactions include:

  • Hydrophobic interactions: The non-polar side chains of certain amino acids promote aggregation.
  • Hydrogen bonding: Intermolecular hydrogen bonds facilitate the formation of β-sheet structures within aggregates.
  • Oxidative modifications: The presence of reactive oxygen species can alter the structure and increase the neurotoxic potential of Prion Protein 106-126 .

Understanding these reactions is essential for elucidating how this peptide contributes to neurodegenerative processes.

Mechanism of Action

Process and Data

The mechanism by which Prion Protein 106-126 exerts its neurotoxic effects involves several pathways:

  1. Oligomerization: The peptide forms oligomeric species that disrupt cellular membranes, leading to increased permeability and subsequent cell death.
  2. Activation of signaling pathways: Prion Protein 106-126 activates intracellular signaling cascades, including those involving kinases like extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are implicated in neuronal stress responses .
  3. Induction of apoptosis: The presence of this peptide has been linked to programmed cell death mechanisms in neuronal cells, further contributing to neurodegeneration .

These processes highlight the multifaceted role of Prion Protein 106-126 in prion disease pathogenesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prion Protein 106-126 exhibits several notable physical and chemical properties:

These properties are crucial for its behavior in biological systems and its interactions with other biomolecules.

Applications

Scientific Uses

Prion Protein 106-126 serves as a valuable research tool in various scientific applications:

  • Modeling prion diseases: It provides insights into the mechanisms underlying prion diseases and helps identify potential therapeutic targets.
  • Studying amyloid formation: Researchers use this peptide to investigate the fundamental processes involved in amyloidogenesis.
  • Neurotoxicity assays: It is employed in cellular assays to evaluate neurotoxic effects and screen for protective compounds against prion-induced cell death.
Introduction to PrP 106-126 in Neurodegenerative Research

Historical Context and Discovery of PrP 106-126 as a Prion Disease Model

The synthetic peptide PrP 106-126, corresponding to residues 106–126 of the human prion protein (PrP), emerged in the early 1990s as a pivotal tool for deciphering prion disease mechanisms. Its identification stemmed from the observation that this sequence constitutes a critical amyloidogenic region within pathological PrPSc deposits in Gerstmann-Sträussler-Scheinker syndrome patients [1]. Unlike full-length PrPSc, which posed technical challenges for experimental manipulation, PrP 106-126 offered a tractable model due to its synthetic accessibility, inherent amyloidogenicity, and recapitulation of key pathological features [1] [3].

Within the scientific landscape of that era, PrP 106-126 arrived alongside seminal discoveries establishing the role of amyloid aggregates in neurodegeneration. Its synthesis enabled researchers to isolate and investigate the consequences of PrP misfolding independently of infectious prion propagation. Early studies demonstrated that PrP 106-126 induced neuronal apoptosis in vitro, mirroring the neurotoxicity observed in prion-affected brains [1] [3]. This established it as the first peptide-based model specifically linking PrP sequence, amyloid formation, and programmed cell death in prion disorders. Critically, PrP 106-126 also demonstrated the ability to seed the conversion of native cellular prion protein (PrPC) into a PrPSc-like, protease-resistant form, providing early evidence for the "nucleation-polymerization" hypothesis of prion replication [3]. This foundational work positioned PrP 106-126 as an indispensable tool for probing the molecular underpinnings of prion diseases and, by extension, other protein-misfolding disorders.

Table 1: Key Historical Milestones in PrP 106-126 Research

YearMilestoneSignificanceSource
Early 1990sSynthesis & initial characterizationIdentified as core amyloidogenic region in GSS patient PrPSc [1]
1990sDemonstration of neurotoxicity & apoptosis inductionEstablished link between PrP misfolding and neuronal cell death [1] [3]
1990sDemonstration of PrPC to PrPSc-like conversionProvided evidence for nucleation-polymerization mechanism [3]
2009High-resolution structural determination (SSNMR)Solved core amyloid fibril structure (in-register parallel β-sheets) [2]

Role in Amyloidogenesis and Protein-Misfolding Disorders

PrP 106-126 serves as a paradigm for studying the structural transitions and neurotoxic consequences inherent in amyloidogenesis. Its primary sequence (KTNMKHMAGAAAAGAVVGGLG) features a hydrophobic palindromic region (AGAAAAGA) flanked by charged residues. This sequence encodes a strong propensity to adopt a β-sheet-rich conformation, self-assemble into oligomers and mature amyloid fibrils, and resist protease degradation – hallmarks shared with full-length PrPSc and other pathological amyloidogenic proteins like Aβ and α-synuclein [1] [2].

Solid-state nuclear magnetic resonance (SSNMR) studies have elucidated the precise architecture of PrP 106-126 amyloid fibrils. The core structure consists of monomers organized into in-register parallel β-sheets, where identical residues stack directly atop one another along the fibril axis [2]. These β-sheets are further stacked in an antiparallel fashion within the mature fibril. This arrangement maximizes stabilizing interactions within the hydrophobic core (e.g., involving A113, A115, A116, V121) while allowing the N- and C-terminal residues flexibility. This quaternary structure creates a steric zipper interface that provides a rational basis for the peptide’s sequence-dependent aggregation kinetics and stability [2]. The resulting β-sheet-rich oligomers and fibrils are intrinsically cytotoxic.

The neurotoxic mechanisms triggered by PrP 106-126 are multifaceted and reflect core pathogenic processes in prion and other neurodegenerative diseases:

  • Membrane Disruption & Ion Dyshomeostasis: PrP 106-126 oligomers integrate into neuronal membranes, forming cation-selective pores or disrupting lipid bilayer integrity. This leads to uncontrolled calcium (Ca2+) influx [4] [5]. Elevated intracellular Ca2+ ([Ca2+]i) acts as a potent secondary messenger of toxicity, activating proteases (e.g., calpain) and disrupting mitochondrial function.
  • Ion Channel Modulation: At nanomolar concentrations, PrP 106-126 modulates specific neuronal potassium (K+) channels. It significantly reduces delayed rectifier (IK) and transient outward (IA) K+ currents, including currents mediated by Kv4.2 channels in basal forebrain cholinergic and GABAergic neurons [5]. This suppression of K+ efflux depolarizes neurons, increasing excitability and potentially exacerbating Ca2+ overload and energy deficits. Inhibition of calcium-activated potassium (KCa) channels further compounds this effect [5].
  • Seeding Endogenous PrP Misfolding: PrP 106-126 acts as a template or "seed," catalyzing the conformational conversion of endogenous PrPC into aggregated, amyloidogenic forms that accumulate intracellularly [3]. This mimics the propagation of PrPSc in vivo.
  • Induction of Neuroinflammation: PrP 106-126 activates glial cells (microglia and astrocytes), triggering the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Recent evidence indicates it can also activate the NLRP3 inflammasome complex in platelets and immune cells, promoting platelet-monocyte/neutrophil aggregates and systemic inflammation, potentially linking central neurodegeneration to peripheral inflammatory responses [8].
  • Mitochondrial Dysfunction & Apoptosis: The peptide directly or indirectly (via Ca2+ overload and oxidative stress) impairs mitochondrial function, leading to cytochrome c release, activation of caspases (e.g., caspase-3), and ultimately apoptotic neuronal death. This involves upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 [1] [6].

Table 2: Structural Features and Neurotoxic Mechanisms of PrP 106-126

AspectCharacteristicsBiological Consequence
Core Fibril StructureIn-register parallel β-sheets; Antiparallel sheet stackingStable amyloid core; Protease resistance; Seed for PrPC conversion
Key Toxic Oligomer PropertiesMembrane-active; β-sheet-rich; Cation-selective pore formationCa2+ influx; Loss of ionic homeostasis; Mitochondrial stress
Ion Channel Targets↓ Delayed rectifier K+ (IK) currents; ↓ Transient outward K+ (IA) currents; ↓ Ca2+-activated K+ currents; Pore formation (Ca2+ influx)Neuronal depolarization; Hyperexcitability; Excitotoxicity; Sustained [Ca2+]i elevation
Cellular Pathways ActivatedNLRP3 Inflammasome (↑ Caspase-1, IL-1β); Calpain activation; Bax/Bcl-2 imbalance; Glial activation (↑ TNF-α, IL-1β)Neuroinflammation; Cytoskeletal degradation; Apoptosis; Systemic inflammation

PrP 106-126 remains a cornerstone model in prion research. Its well-defined structural transitions and multifaceted toxicity pathways provide a mechanistic lens through which to view the amyloid cascade hypothesis, not only in prion diseases but also in Alzheimer's, Parkinson's, and related disorders characterized by protein misfolding, aggregation, and proteotoxic stress. Studies leveraging this peptide continue to elucidate fundamental principles of amyloid formation, templated seeding, and the complex interplay between protein aggregates, cellular membranes, ion homeostasis, and inflammatory responses in neurodegeneration.

Properties

Product Name

PrP 106-126

Molecular Formula

C₈₀H₁₃₈N₂₆O₂₄S₂

Molecular Weight

1912.30

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.